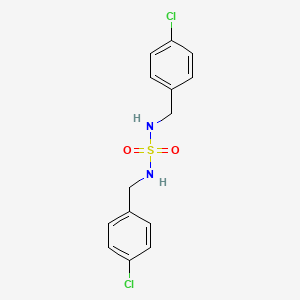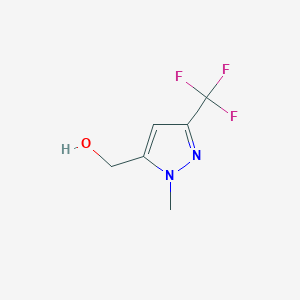
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Overview
Description
“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C5H5F3N2O . It has an average mass of 166.101 Da and a monoisotopic mass of 166.035400 Da . This compound is also known by its IUPAC name, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
Synthesis Analysis
The synthesis of this compound involves several steps. A practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . The synthesis involves a one-step procedure for the creation of a regioisomeric mixture of the target pyrazoles . The synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was also studied .Molecular Structure Analysis
The molecular structure of “(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” can be analyzed based on its molecular formula, C5H5F3N2O . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group in the compound is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” include its molecular formula C5H5F3N2O, average mass of 166.101 Da, and monoisotopic mass of 166.035400 Da . It is also described as a light yellow crystalline powder or needles .Scientific Research Applications
Synthesis and Structural Studies
Convergent Synthesis and Cytotoxicity : A series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones were synthesized starting from isatin and alky(aryl/heteroaryl) ketones. These compounds showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
Synthesis of Pyrazolyl and Triazolyl Methanones : New (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones were synthesized and characterized, highlighting the role of Dimroth rearrangement in the synthesis process (Cao et al., 2008).
Crystal Structure of Pyrazolyl Derivatives : The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was identified using X-ray diffraction, providing insights into the structural aspects of these compounds (Cao et al., 2010).
Chemical Reactions and Properties
Ultrasonics Promoted Synthesis : A series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives were synthesized under sonication conditions, demonstrating a novel method with advantages like simple work-up procedure and shorter reaction times (Trilleras et al., 2013).
Charge-Transfer Chemistry : The charge-transfer chemistry of 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one was investigated, indicating the formation of stable, colored products with various π-acceptors in methanol (Adam et al., 2021).
Eco-Friendly Synthesis Strategies
- Eco-Friendly Synthesis of α-Amino Esters : An economical and eco-friendly synthesis strategy was established for new pyrazolyl α-amino esters derivatives, highlighting the potential of these methods in creating new active biomolecules (Mabrouk et al., 2020).
Biological and Medicinal Applications
Organofluorine Inhibitors of Fructose-1,6-bisphosphatase : A study identified potent inhibitor lead compounds of fructose-1,6-bisphosphatase, including various pyrazole derivatives, indicating their potential in medicinal chemistry (Rudnitskaya et al., 2009).
Synthesis and Biological Activities of Aryl Methanones : A series of N-phenylpyrazolyl aryl methanones derivatives were synthesized and exhibited favorable herbicidal and insecticidal activities, demonstrating the potential for agricultural applications (Wang et al., 2015).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGWMMNKIODMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate](/img/structure/B2365702.png)
![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)
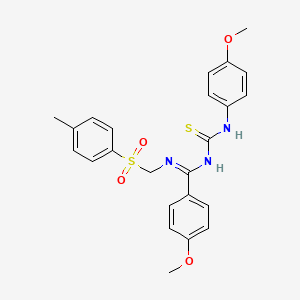
![3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2365705.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2365709.png)
![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)
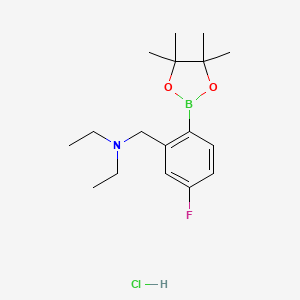
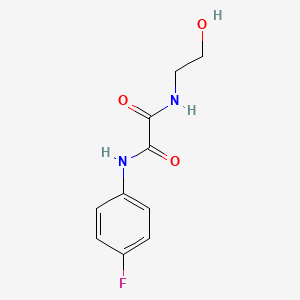
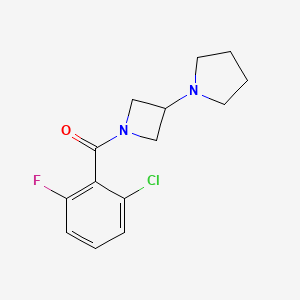
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)
![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)
